4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole

Catalog No.
S13365902
CAS No.
M.F
C16H16N2O
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydr...

Product Name

4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole

IUPAC Name

4,4-dimethyl-2-(4-pyridin-3-ylphenyl)-5H-1,3-oxazole

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C16H16N2O/c1-16(2)11-19-15(18-16)13-7-5-12(6-8-13)14-4-3-9-17-10-14/h3-10H,11H2,1-2H3

InChI Key

NLMFFZCKNIFYFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C3=CN=CC=C3)C

4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole, with the chemical formula C10_{10}H12_{12}N2_2O, is an organic compound characterized by a unique oxazole ring structure. This compound features a pyridine moiety attached to a phenyl group, contributing to its potential biological activity and applications in medicinal chemistry. The molecular weight of this compound is approximately 176.22 g/mol, and it is recognized by its CAS number 68981-86-2 .

The chemical reactivity of 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole can be influenced by the presence of the oxazole and pyridine rings. Typical reactions may include:

  • Nucleophilic substitutions: The nitrogen atoms in the pyridine or oxazole rings can act as nucleophiles.
  • Electrophilic aromatic substitution: The aromatic phenyl group can undergo substitutions under electrophilic conditions.
  • Condensation reactions: The compound may participate in condensation reactions to form larger molecular structures.

Research indicates that compounds containing oxazole and pyridine structures often exhibit significant biological activities, including:

  • Antimicrobial properties: Many derivatives of oxazole have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective effects: Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases.

The specific biological activity of 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole remains to be thoroughly investigated in clinical settings.

Several synthetic routes can be employed to produce 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole. Common methods include:

  • Cyclization reactions: The formation of the oxazole ring can be achieved through cyclization of appropriate precursors containing both the phenyl and pyridine groups.
  • Condensation reactions: Reacting an aldehyde or ketone with a suitable amine can facilitate the formation of the desired structure.
  • Multi-step synthesis: This may involve several steps including functional group modifications and purifications to yield high-purity product.

Detailed experimental procedures would be necessary to optimize yields and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development targeting infections or cancer.
  • Chemical intermediates: It may serve as an intermediate in the synthesis of more complex organic molecules.
  • Research tools: Due to its unique properties, it could be utilized in biochemical assays or as a probe in mechanistic studies.

Interaction studies involving 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole could focus on:

  • Protein-ligand interactions: Investigating how this compound binds to specific biological targets.
  • Enzyme inhibition assays: Understanding its role as an inhibitor or modulator in enzymatic pathways.
  • Cellular uptake studies: Evaluating how effectively the compound enters cells and its subsequent effects on cellular functions.

These studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole. These include:

Compound NameCAS NumberSimilarity Factor
4,4-Dimethyl-2-(4-methylpyridin-3-yl)-4,5-dihydrooxazole68981-84-00.96
2-(Pyridin-3-yl)-4,5-dihydrooxazole40055-37-60.88
2-(6-Ethoxypyridin-3-yl)-4,4-dimethyl-4,5-dihydrooxazole474824-74-30.84
4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole79568-30-20.83
4,4-Dimethyl-2-phenyl-2-oxazoline19312-06-20.83

Uniqueness

The uniqueness of 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole lies in its specific combination of functional groups which may confer distinct biological activities not observed in other similar compounds. Its dual functionality from both the pyridine and oxazole rings could lead to novel applications in medicinal chemistry that are yet to be fully explored.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

252.126263138 g/mol

Monoisotopic Mass

252.126263138 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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